

2-dodecylisoquinolinium bromide properties

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Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

Cat. No.: S772701

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Core Properties & Biological Activity

Chemical Identification

- **IUPAC Name:** 2-Dodecylisoquinolin-2-ium bromide
- **Synonyms:** **Lauryl isoquinolinium bromide**; Isothan Q-15; Dodecylisoquinolinium bromide [1].
- **CAS Registry Number:** 93-23-2 [1].
- **Molecular Formula:** C₂₁H₃₂BrN (based on supplier data) [1].
- **Appearance:** Brown crystals [2].
- **Solubility:** Slightly soluble in chloroform and methanol [1].
- **Stability:** Classified as very hygroscopic, requiring storage under an inert atmosphere and refrigeration [1].

Mechanism of Action The compound is a **quaternary ammonium salt (QAS)**. Its primary, though not exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. Subsequently, the hydrophobic dodecyl (C12) alkyl chain embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical determinant of its biocidal activity [3].

Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often demonstrates optimal activity against gram-positive bacteria [3] [2].

Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum Inhibitory Concentration (MIC) values in $\mu\text{g/mL}$, where lower numbers indicate greater potency.

| Alkyl Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Cytotoxicity (CHO-K1 cell viability) |
|--------------------|--|---------------------------------------|--|
| C12 (Dodecyl) | Excellent activity [2] | Good activity [2] | Data for specific homologue not provided in search results |
| C14 (Tetradecyl) | Excellent activity (e.g., compound 14) [2] | Good activity (e.g., compound 14) [2] | Cytotoxicity generally increases with alkyl chain length [2] |
| C16 (Hexadecyl) | Excellent activity (e.g., compound 15) [2] | Reduced activity compared to C14 [2] | Cytotoxicity generally increases with alkyl chain length [2] |

A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core (creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and broader-spectrum activity [2].

Detailed Experimental Protocols

The following methodologies are standard for evaluating such compounds, as reflected in the research [3] [2].

1. Synthesis of 2-Dodecylisoquinolinium Bromide

- **Reaction:** N-alkylation of isoquinoline with 1-bromododecane.
- **Procedure:** Stir a mixture of isoquinoline and 1-bromododecane in a suitable anhydrous solvent (e.g., acetonitrile) under reflux conditions for 48 hours [2].
- **Work-up and Purification:** After cooling, the crude product is obtained as crystals via precipitation or crystallization from a non-solvent like acetone. Further purification can be achieved through recrystallization [2].

- **Analysis:** Confirm identity and purity using Thin Layer Chromatography (TLC), LC-MS, ¹H NMR, and ¹³C NMR [3] [2].

2. Protocol for Antimicrobial Susceptibility Testing

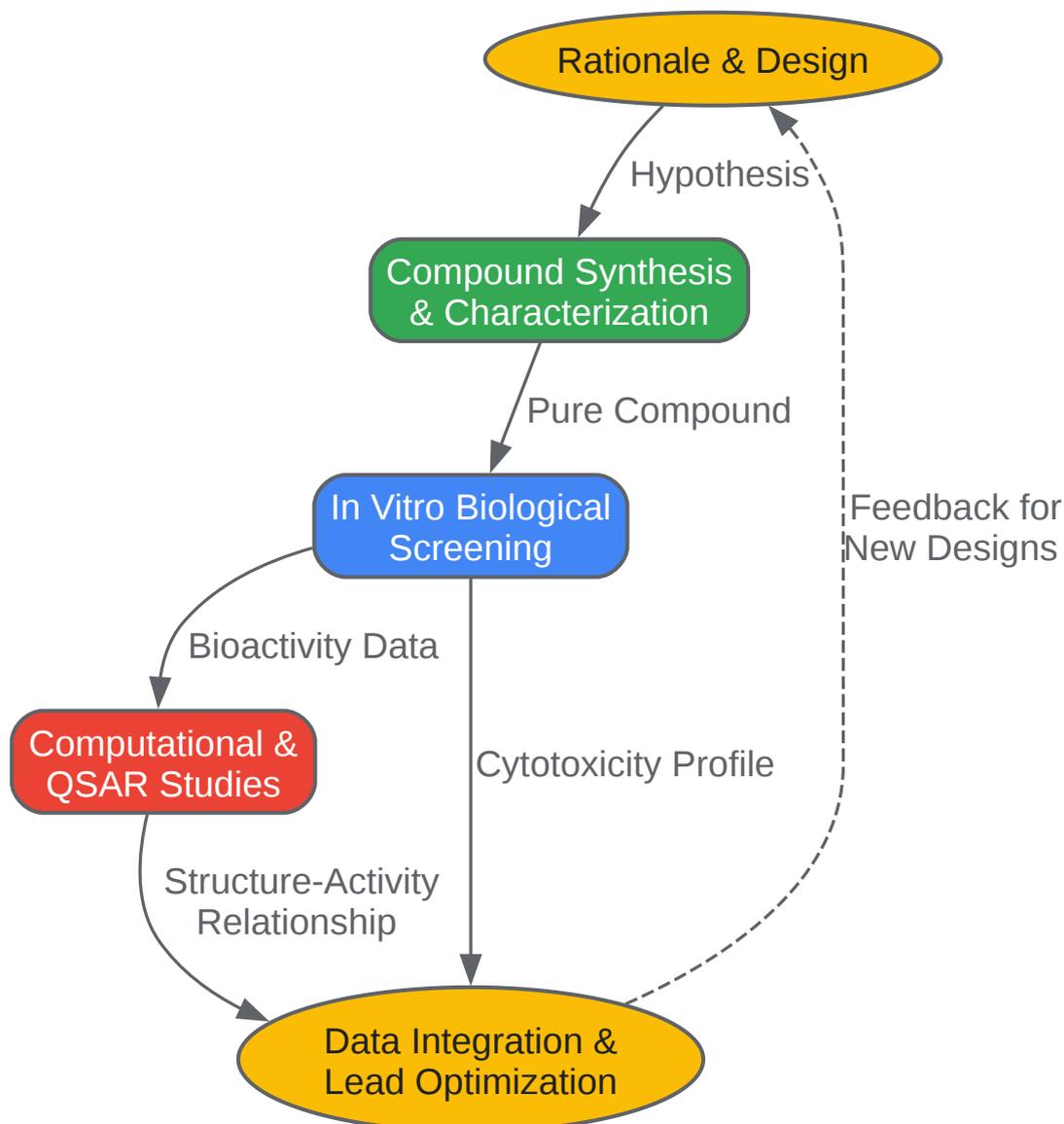
- **Method:** Broth microdilution method according to guidelines from CLSI or EUCAST.
- **Procedure:**
 - Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
 - Standardize the inoculum of the target microbial strains (e.g., *S. aureus*, *E. coli*) to approximately 5×10^5 CFU/mL and add to each well.
 - Include appropriate controls: growth control (inoculum without compound), sterility control (medium only), and a reference antibiotic control.
 - Incubate the plates at 37°C for 18-24 hours.
 - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely prevents visible growth [3] [2].

3. Protocol for Cytotoxicity Assessment (MTT Assay)

- **Principle:** Measures cell metabolic activity as an indicator of cell viability and proliferation.
- **Cell Line:** Chinese Hamster Ovary cells (CHO-K1) are commonly used.
- **Procedure:**
 - Seed cells in a 96-well plate at a density of ~8,000 cells per well and culture under standard conditions until attached.
 - Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24 hours).
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Living cells reduce MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
 - Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
 - Calculate the relative cell viability as a percentage compared to the untreated control cells. A viability above 50% is often considered to indicate low irritation potential [2].

Research Workflow and Logical Relationships

The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium bromide, from initial design to biological evaluation.



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Key Research Findings and Implications

- **Chain Length Optimization:** The biological activity of QAS is highly dependent on the alkyl chain length. The C12 chain (dodecyl) is frequently identified as optimal for activity against gram-positive bacteria, offering a balance between hydrophobicity and solubility [3] [2].
- **Role of Hydroxyl Moieties:** Contrary to the initial hypothesis that a hydroxyl group would increase positive charge density and enhance activity, studies on 5-hydroxyisoquinolinium salts showed that this modification did not improve and sometimes reduced antimicrobial efficacy, particularly against gram-negative strains [2].

- **Gram-negative Challenge:** Gram-negative bacteria are inherently less sensitive to QAS due to the presence of a protective outer membrane, which acts as a permeability barrier [3] [2] [4].
- **Toxicity Consideration:** Cytotoxicity against mammalian cells is a critical parameter. The haemolytic activity and general toxicity often increase with the hydrophobicity of the alkyl chain, presenting a challenge for therapeutic development [2] [4].

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